molecular formula C10H13ClO3 B1498031 2-(Chloromethyl)-1,3,5-trimethoxybenzene CAS No. 96428-90-9

2-(Chloromethyl)-1,3,5-trimethoxybenzene

Cat. No.: B1498031
CAS No.: 96428-90-9
M. Wt: 216.66 g/mol
InChI Key: VKXFEGKXRSNKTP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3,5-trimethoxybenzene is a substituted aromatic compound featuring a chloromethyl group (-CH₂Cl) at the 2-position and methoxy (-OCH₃) groups at the 1, 3, and 5 positions of the benzene ring. For instance, 1,3,5-trimethoxybenzene is a common precursor for electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, as demonstrated in the synthesis of acylated derivatives (93–95% yields) using AlCl₃ in dichloromethane (DCM) . The chloromethyl group likely enhances reactivity for further functionalization, making it a valuable intermediate in pharmaceuticals or materials science.

Properties

IUPAC Name

2-(chloromethyl)-1,3,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXFEGKXRSNKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655889
Record name 2-(Chloromethyl)-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96428-90-9
Record name 2-(Chloromethyl)-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Chloromethyl)-1,3,5-trimethoxybenzene is an organic compound characterized by its unique aromatic structure, featuring multiple methoxy groups and a chloromethyl substituent. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. Although research specifically focusing on its biological activity is limited, insights can be drawn from related compounds with similar structural characteristics.

The chemical formula of this compound is C10H13ClO3C_{10}H_{13}ClO_3. The presence of methoxy groups often enhances the compound's lipophilicity and biological activity. The chloromethyl group can increase reactivity, allowing for various chemical transformations that may influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit significant pharmacological properties. Notably:

  • Antioxidant Activity : Methoxy-substituted phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Many compounds in this class have demonstrated anti-inflammatory activities, potentially making them useful in treating inflammatory conditions.
  • Antimicrobial Properties : Chlorinated compounds frequently exhibit antimicrobial effects, suggesting that this compound could be evaluated for similar properties.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructureNotable Biological Activity
1-Chloromethyl-2,3,4-trimethoxybenzeneStructureIntermediate in pharmaceuticals
2-Chloromethyl-1,3,5-trimethoxybenzeneStructurePotential herbicide; further studies needed
3-Chloromethyl-4-methoxybenzoic acidStructureExhibits anti-inflammatory properties
3,4-Dimethoxyphenyl chloromethyl ketoneStructurePotentially used in drug synthesis

Case Studies and Research Findings

  • Antitumor Activity : A study on related trimethoxyphenyl derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives were found to arrest the cell cycle in the G2/M phase and activate caspases involved in apoptosis .
  • Tubulin Polymerization Inhibition : Research on structurally similar compounds indicated their ability to inhibit tubulin polymerization significantly. For example, specific derivatives demonstrated IC50 values as low as 0.76μM0.76\mu M, indicating potent activity against tubulin assembly .
  • Reactivity with Biological Molecules : Interaction studies involving chlorinated phenolic compounds suggest potential reactivity with nucleophiles and electrophiles present in biological systems. This reactivity could lead to the development of novel therapeutic agents targeting specific biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The chloromethyl group introduces distinct electronic and steric effects compared to other substituents. Below is a comparison with key analogs:

Table 1: Substituent Effects on 1,3,5-Trimethoxybenzene Derivatives
Compound Substituent Key Properties/Applications Reference
1,3,5-Trimethoxybenzene None (parent compound) Used as NMR internal standard , natural product , synthetic precursor
2-(Chloromethyl)-1,3,5-trimethoxybenzene -CH₂Cl Likely intermediate for pharmaceuticals or catalysis (inferred) N/A*
2-(Perfluorooctyl)-1,3,5-trimethoxybenzene -C₈F₁₇ High hydrophobicity; potential for fluorinated materials
2-(Isocyano-2-tosylcyclopropyl)-1,3,5-trimethoxybenzene Cyclopropane-isocyanide Used in Pd-catalyzed cycloadditions
3-(1,3,5-Trimethoxyphenyl)allyl phthalimide Allyl-phthalimide Intermediate for C–H activation reactions

*Note: Direct references to this compound are absent in the evidence; properties inferred from structural analogs.

Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The chloromethyl group (-CH₂Cl) is electron-withdrawing, which may deactivate the benzene ring toward electrophilic substitution compared to electron-donating groups like methoxy. This contrasts with perfluoroalkyl derivatives (e.g., -C₈F₁₇), where strong electron-withdrawing effects dominate .
  • Synthetic Utility : The chloromethyl group’s reactivity enables nucleophilic substitutions (e.g., SN2 reactions), whereas allyl-phthalimide derivatives (e.g., compound 14c ) participate in transition-metal-catalyzed C–H functionalization.
  • Applications : Fluorinated analogs (e.g., -C₈F₁₇) are suited for hydrophobic materials, while isocyanide derivatives (e.g., 87b ) serve as ligands in Pd-catalyzed reactions.

NMR Spectral Comparison

Nuclear magnetic resonance (NMR) data highlights substituent effects on chemical shifts:

Table 2: ¹H NMR Data for Selected Derivatives
Compound ¹H NMR (δ, ppm) Key Features Reference
1,3,5-Trimethoxybenzene 6.15 (s, 2H; aromatic), 3.82 (s, 9H; -OCH₃) Symmetric aromatic protons due to meta-substitution
2-(Perfluorooctyl)-1,3,5-trimethoxybenzene 6.15 (s, 2H), 3.82 (d, J=18.0 Hz, 9H) Deshielding from -C₈F₁₇; split -OCH₃ signals
This compound (hypothetical) ~4.5 (s, 2H; -CH₂Cl), 6.1–6.3 (aromatic), 3.8–3.9 (-OCH₃) Expected downfield shift for -CH₂Cl N/A*

*Predicted based on analogous chloromethyl compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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